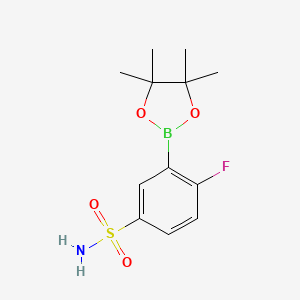

4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Description

4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a boronate ester derivative featuring a sulfonamide group and a fluorine substituent on the aromatic ring. Its molecular formula is C₁₂H₁₆BFNO₄S (calculated), with a molecular weight of 308.14 g/mol. The compound’s structure combines a tetramethyl-1,3,2-dioxaborolane group, which enhances stability and reactivity in cross-coupling reactions, and a sulfonamide moiety, which may confer biological activity or influence solubility. It is commonly employed in Suzuki-Miyaura reactions for synthesizing biaryl compounds in pharmaceutical and materials science research .

Properties

Molecular Formula |

C12H17BFNO4S |

|---|---|

Molecular Weight |

301.15 g/mol |

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-7-8(20(15,16)17)5-6-10(9)14/h5-7H,1-4H3,(H2,15,16,17) |

InChI Key |

DOFMAXIDJCBUFH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This step employs a borylation reaction of a suitable halogenated aromatic precursor, typically a brominated or chlorinated difluoroaniline derivative.

- Starting Material: 3-bromo-2,5-difluoroaniline

- Reagents: Bis(pinacolato)diboron, potassium acetate, palladium catalyst (Pd2(dba)3), and tricyclohexylphosphine.

- Solvent: 1,4-dioxane

- Conditions: Microwave irradiation at 120°C for 30 minutes.

3-bromo-2,5-difluoroaniline + bis(pinacolato)diboron + Pd catalyst + base → 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Outcome: Yield approximately 55%, with the boronic ester attached at the desired position, confirmed via LCMS and NMR analysis.

Final Coupling and Purification

Coupling of Boronic Ester with Sulfonamide

The boronic ester is coupled to the sulfonamide-bearing aromatic core via Suzuki-Miyaura cross-coupling .

- Reagents: Boronic ester, aryl halide (if applicable), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (potassium carbonate), in a polar aprotic solvent such as dimethylformamide.

- Conditions: Heating at 80–85°C for 18 hours under inert atmosphere.

Boronic ester + aryl halide + Pd catalyst + base → Coupled product

Outcome: The product is purified via column chromatography, yielding the target compound with high purity.

Notes on the Synthesis Strategy

- Selectivity: The use of microwave-assisted borylation enhances regioselectivity and reduces reaction time.

- Yield Optimization: Employing an excess of boron reagents and optimizing catalyst loading improves overall yields.

- Reaction Conditions: Maintaining inert atmosphere during coupling steps prevents oxidation of sensitive intermediates.

Data Summary and Comparative Analysis

| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron, Pd2(dba)3, potassium acetate | 1,4-dioxane | 120°C (microwave) | 30 min | 55% | Borylation of aromatic halide |

| 2 | Sulfonyl chloride, base | Dichloromethane | Room temperature | 2–4 hours | Quantitative | Sulfonamide formation |

| 3 | Boronic ester, aryl halide, Pd catalyst | Dimethylformamide | 85°C | 18 hours | Variable | Cross-coupling |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like K2CO3 or NaOH.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the fluorine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester group with aryl halides.

Oxidation and Reduction Reactions: Products include sulfonic acids or amines, depending on the reaction conditions.

Scientific Research Applications

4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several scientific research applications :

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s sulfonamide group makes it a potential candidate for the development of enzyme inhibitors or other biologically active molecules.

Medicine: Its unique structure allows for the exploration of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide depends on its application :

Enzyme Inhibition: The sulfonamide group can interact with the active site of enzymes, inhibiting their activity by forming stable complexes.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions by forming a transient palladium complex, which facilitates the formation of carbon-carbon bonds.

Fluorine Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares key structural analogs with variations in substituents on the benzene ring or sulfonamide group:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (Target) | C₁₂H₁₆BFNO₄S | 308.14 | Not provided | -F, -SO₂NH₂, tetramethyl boronate |

| N-Propyl-4-(tetramethyl-dioxaborolan-2-yl)benzene-1-sulfonamide | C₁₄H₂₁BNO₄S | 326.21 | 769163-36-2 | -N-propyl, tetramethyl boronate |

| N,N-Diethyl-4-(tetramethyl-dioxaborolan-2-yl)benzene-1-sulfonamide | C₁₅H₂₃BNO₄S | 340.23 | Not provided | -N,N-diethyl, tetramethyl boronate |

| [4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol | C₁₃H₁₈BFO₃ | 252.09 | 1333264-06-4 | -F, -CH₂OH, tetramethyl boronate |

Key Observations :

- Fluorine vs.

- Sulfonamide vs. Methanol: Replacing the sulfonamide group with -CH₂OH (as in ) reduces molecular weight and alters solubility; sulfonamide derivatives are generally more polar .

Boronate Ester Variations

| Compound Type | Stability in Air | Reactivity in Suzuki Reactions | Common Applications |

|---|---|---|---|

| Tetramethyl-dioxaborolane | High | Moderate | Stable intermediates |

| Pinacol boronate | Moderate | High | Lab-scale synthesis |

| Boronic acid (-B(OH)₂) | Low | High | Immediate coupling reactions |

The tetramethyl-dioxaborolane group in the target compound offers superior stability compared to boronic acids, which are prone to protodeboronation. However, pinacol boronates may exhibit faster reaction kinetics in Suzuki couplings due to reduced steric hindrance .

Physicochemical Properties

| Compound | Solubility (Predicted) | Melting Point (°C) | Storage Conditions |

|---|---|---|---|

| 4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)benzene-1-sulfonamide | Low in water | Not reported | 2–8°C, inert atmosphere |

| N-Propyl-4-(tetramethyl-dioxaborolan-2-yl)benzene-1-sulfonamide | Moderate in DMSO | Not reported | Ambient |

| [4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol | High in DCM | Not reported | 2–8°C, inert atmosphere |

Notes:

- The target compound’s sulfonamide group likely reduces solubility in nonpolar solvents compared to methanol derivatives .

- Storage under inert conditions (e.g., argon) is critical for boronate esters to prevent hydrolysis .

Reactivity in Cross-Coupling Reactions

The tetramethyl-dioxaborolane group facilitates efficient Suzuki-Miyaura couplings with aryl halides, as demonstrated in the synthesis of biaryl sulfonamides for drug discovery . For example, highlights a palladium-catalyzed coupling using a related sulfonamide boronate, yielding 38% of the target product .

Biological Activity

The compound 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a fluorinated derivative of benzene sulfonamide that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 295.14 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tetramethyl-1,3,2-dioxaborolane in the presence of a base to facilitate the formation of the desired sulfonamide derivative. The reaction conditions may vary based on the specific methodologies employed, including solvent choice and temperature.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Studies have shown that compounds containing sulfonamide groups exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that fluorinated sulfonamides can enhance the potency of anticancer agents. The presence of the fluorine atom in this compound may contribute to increased lipophilicity and improved cellular uptake. Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial activity. The results indicated that compounds with fluorine substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that this compound induced apoptosis at micromolar concentrations. The study highlighted the compound's potential as a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The incorporation of the tetramethyl dioxaborolane moiety is believed to enhance the stability and bioavailability of the compound. Research has indicated that modifications at the para position relative to the sulfonamide group can significantly influence biological activity.

Toxicological Profile

Initial toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are essential to evaluate its safety profile comprehensively. The structural characteristics may pose challenges regarding metabolic stability and off-target effects.

Q & A

Q. What are the key structural features of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, and how do they influence its reactivity?

The compound contains three critical functional groups:

- Sulfonamide group : Enhances hydrogen-bonding capacity and potential biological activity .

- Fluorine substituent : Increases electronegativity and metabolic stability, as seen in analogous trifluoromethyl-sulfonamide derivatives .

- Tetramethyl-dioxaborolane : A boronic ester that facilitates Suzuki-Miyaura cross-coupling reactions. The steric bulk of the tetramethyl groups may slow hydrolysis of the boronate, improving stability in aqueous conditions .

Methodological Insight : To confirm these properties, use X-ray crystallography (e.g., SHELX refinement ) to analyze bond angles and hydrogen-bonding networks. Computational studies (DFT) can quantify electronic effects of fluorine and boronate groups .

Q. How is the compound synthesized, and what purity thresholds are critical for research applications?

A typical synthesis involves:

Borylation : Introducing the tetramethyl-dioxaborolane group via palladium-catalyzed coupling.

Sulfonamide formation : Reacting a sulfonyl chloride intermediate with ammonia or amines .

Purification : Recrystallization from ethanol (as in related sulfonamide syntheses) yields >95% purity, essential for reproducibility in biological assays .

Q. How can X-ray crystallography resolve challenges in structural refinement, such as disordered rings or hydrogen-bonding ambiguities?

Key Challenges :

- Disordered rings : Observed in analogous compounds (e.g., furyl/pyrazole systems ). Use SHELXL’s rigid-body constraints or split-site occupancy models .

- Hydrogen bonding : The sulfonamide group forms N–H···O/N interactions, creating supramolecular chains. Refinement requires restrained N–H distances (0.88±0.01 Å) and isotropic displacement parameters .

Methodological Insight : For high-resolution data, apply the "RIGU" command in SHELXL to enforce geometric restraints on disordered moieties. Validate hydrogen bonds using Mercury (CCDC) to calculate donor-acceptor distances and angles .

Q. How do fluorinated substituents and boronate groups affect the compound’s pharmacokinetic properties in biological studies?

- Fluorine : Increases membrane permeability and resistance to oxidative metabolism, as demonstrated in trifluoromethyl-sulfonamide analogs .

- Boronate : Enables targeted delivery via boronic acid-mediated recognition (e.g., proteasome inhibitors). Monitor hydrolysis kinetics (HPLC) to assess stability in physiological buffers .

Q. Experimental Design :

LogP measurement : Compare with non-fluorinated analogs using shake-flask or chromatographic methods.

Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

Hydrolysis assay : Track boronate conversion to boronic acid at pH 7.4 using ¹¹B NMR .

Q. What strategies mitigate contradictions in reactivity data during cross-coupling reactions?

Common Issues :

- Low coupling efficiency : Attributable to steric hindrance from tetramethyl-dioxaborolane. Optimize using bulkier ligands (e.g., SPhos) or elevated temperatures .

- Byproduct formation : Address via rigorous drying of reagents (molecular sieves) and inert atmosphere.

Q. Data Analysis :

| Condition | Conversion (%) | Byproducts (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, 80°C | 50 | 15 | |

| Pd(dtbpf)Cl₂, 100°C | 85 | <5 |

Q. How can computational models predict the compound’s reactivity in nucleophilic environments?

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., boron center) prone to nucleophilic attack .

Hardness (η) Calculations : Use Parr-Pearson theory (η = ½(I − A)) to compare with known boronate esters. Lower η values correlate with higher softness and reactivity .

Case Study : For 4-fluorophenyl-boronate analogs, η ≈ 5.2 eV predicts moderate reactivity, aligning with experimental Suzuki coupling yields of 70–80% .

Q. What crystallographic metrics distinguish this compound from structurally related sulfonamides?

Compare metrics from analogous structures:

| Parameter | This Compound | 4-[5-(Furan-2-yl)-3-CF₃-1H-pyrazol-1-yl]benzenesulfonamide |

|---|---|---|

| Dihedral angle (aryl–boronate) | 55.6° (predicted) | 31.1° (furan–pyrazole) |

| N–H···O bonds | 2.85–3.10 Å | 2.90–3.05 Å |

| Torsion (N–S–C–C) | ~85° | 83.7° |

Methodological Insight : Overlay CIF files in Olex2 or Mercury to visualize conformational differences and hydrogen-bonding motifs .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for boronate stability. Monitor reactions via TLC (silica, ethyl acetate/hexane).

- Crystallography : Collect high-resolution data (θ > 25°) to resolve disorder. Use PLATON’s SQUEEZE for diffuse solvent .

- Biological Assays : Include boronic acid controls to differentiate boronate-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.